REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([N:16]3[CH:20]=[CH:19][N:18]=[CH:17]3)=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>Cl>[N:16]1([C:13]2[CH:12]=[CH:11][C:10]([N:7]3[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]3)=[CH:15][CH:14]=2)[CH:20]=[CH:19][N:18]=[CH:17]1 |f:1.2|
|
Name
|
1-acetyl-4-(4-imidazol-1-ylphenyl)-piperazine
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)C1=CC=C(C=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystal
|
Type
|
FILTRATION
|
Details
|
The resulting crystal was filtrated
|
Type
|
WASH
|
Details
|
washed with a small amount of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=CC=C(C=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |